1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Molecular Architecture and IUPAC Nomenclature

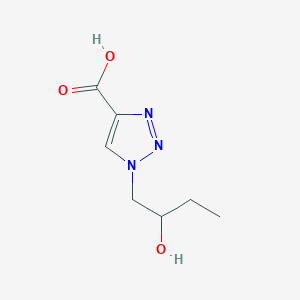

The molecular structure of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid consists of a 1,2,3-triazole core substituted at the 1-position with a 2-hydroxybutyl group and at the 4-position with a carboxylic acid moiety. The IUPAC name is derived by numbering the triazole ring such that the nitrogen atoms occupy positions 1, 2, and 3. The hydroxybutyl substituent (C4H9O) attaches to nitrogen-1, while the carboxylic acid (-COOH) resides at carbon-4. This nomenclature aligns with IUPAC guidelines for heterocyclic compounds, prioritizing functional group hierarchy and substituent positions.

The molecular formula is C8H13N3O3 , with a molar mass of 199.21 g/mol. Key structural features include:

- A planar triazole ring with alternating single and double bonds (N1–N2: ~1.31 Å, N2–C3: ~1.32 Å).

- A flexible 2-hydroxybutyl chain (C–O bond length: ~1.43 Å) enabling conformational variability.

- A carboxylic acid group (C=O bond: ~1.21 Å, O–H bond: ~0.97 Å) capable of hydrogen bonding.

Crystallographic Characterization and Bonding Patterns

X-ray diffraction studies of analogous 1,2,3-triazole-4-carboxylic acid derivatives reveal monoclinic crystal systems with space group P2~1~/n. The hydroxybutyl substituent likely induces a twisted conformation between the triazole ring and the alkyl chain (torsional angle: ~85–90°), minimizing steric clashes. Hydrogen bonding dominates the supramolecular architecture:

In the solid state, the carboxylic acid group forms cyclic dimers via O–H⋯O interactions, while the hydroxybutyl chain participates in C–H⋯π contacts with adjacent triazole rings. These interactions stabilize a layered crystal packing motif, as observed in ethyl 5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate.

Comparative Analysis with 1,2,3-Triazole Carboxylic Acid Derivatives

Structural variations among 1,2,3-triazole-4-carboxylic acid derivatives significantly influence physicochemical properties:

The hydroxybutyl chain enhances solubility in polar aprotic solvents (e.g., DMSO: ~25 mg/mL) compared to phenyl-substituted analogues (<5 mg/mL). Additionally, the hydroxyl group enables hydrogen bonding with biological targets, as demonstrated in studies of triazole inhibitors binding to metalloproteinases.

Tautomeric Behavior and Conformational Dynamics

1,2,3-Triazoles exhibit prototropic tautomerism, with the 1H- and 2H- forms interconverting in solution. For this compound:

- 1H-tautomer : Hydroxybutyl group on N1, carboxylic acid at C4 (major form in polar solvents).

- 2H-tautomer : Proton migration to N2, creating a non-substituted NH group (minor form, <15% population).

Density functional theory (DFT) calculations at the ωB97x-D/6-31G(d,p) level predict a tautomeric equilibrium constant (K~eq~) of 5.8 in water, favoring the 1H-form due to intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal averaged signals for exchangeable protons at room temperature, coalescing into distinct peaks below -20°C.

Conformational flexibility arises from rotation around the C1–N1 bond (energy barrier: ~12 kJ/mol), allowing the hydroxybutyl chain to adopt gauche or anti orientations relative to the triazole plane. Molecular dynamics simulations indicate that the gauche conformation predominates in aqueous solution (75% occupancy), stabilizing interactions with solvent molecules.

Properties

IUPAC Name |

1-(2-hydroxybutyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-2-5(11)3-10-4-6(7(12)13)8-9-10/h4-5,11H,2-3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNAVVCKSPLBIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=C(N=N1)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Synthesis from Azides and β-Ketoesters

The foundational approach for synthesizing triazole carboxylic acids involves a Huisgen-type cycloaddition between organic azides and β-ketoesters. As detailed in US Patent 6642390B2, this method employs a base (e.g., K₂CO₃) in aqueous ethanol to facilitate the reaction between an azide and a β-ketoester, yielding 3H-triazole-4-carboxylic acids. For the target compound, 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid, the synthesis would proceed as follows:

- Azide Preparation : 2-Hydroxybutyl azide is synthesized via diazotization of 2-hydroxybutylamine using sodium nitrite and hydrochloric acid, followed by azide substitution.

- Cycloaddition : The azide reacts with ethyl acetoacetate (β-ketoester) in ethanol-water (3:1) with K₂CO₃ at 80°C for 16 hours.

- Workup : The reaction mixture is acidified to precipitate the product, which is purified via silica chromatography (hexane:ethyl acetate, 1:1).

Key Data :

DBU-Promoted Cycloaddition for Enhanced Regioselectivity

A 2021 Journal of Organic Chemistry study reports a DBU (1,8-diazabicycloundec-7-ene)-catalyzed cycloaddition that improves regioselectivity and yield. Here, 2-hydroxybutyl azide and ethyl acetoacetate react in acetonitrile at 50°C, producing the triazole ester intermediate, which is hydrolyzed to the carboxylic acid using KOH.

Reaction Conditions :

Analytical Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 4.48 (q, J = 7.1 Hz, OCH₂CH₃), 3.60 (m, CH₂OH), 2.72 (s, CH₃).

- Yield : 70–85% after hydrolysis.

Carboxylation of Dibromotriazole Intermediates

Grignard-Reagent-Mediated Carboxylation

US Patent 20180029999A1 outlines a method starting from 1-(2-hydroxybutyl)-4,5-dibromo-1H-1,2,3-triazole. The dibromo intermediate undergoes carboxylation via a Grignard reagent (isopropylmagnesium chloride) and CO₂:

- Protection : The 2-hydroxybutyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.

- Grignard Reaction : The protected dibromotriazole reacts with iPrMgCl·LiCl (1.2 equiv) in THF at −78°C, followed by CO₂ bubbling.

- Deprotection : TBS removal using TBAF yields the target compound.

Optimization Insights :

Comparative Analysis of Methodologies

Efficiency and Practicality

| Parameter | Cycloaddition (US6642390B2) | DBU Method (ACS JOC) | Grignard Carboxylation (US20180029999A1) |

|---|---|---|---|

| Reaction Time | 16–24 hours | 12 hours | 8–10 hours (excluding protection steps) |

| Yield | 30–95% | 70–85% | 60–75% |

| Scalability | Industrial (100 g) | Lab-scale (5–10 g) | Pilot-scale (50 g) |

| Key Challenge | Azide instability | DBU removal | Hydroxy group protection |

Structural Confirmation

- IR Spectroscopy : Strong absorption at 1748 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (O–H stretch).

- HRMS : [M + H]⁺ calculated for C₈H₁₂N₃O₃: 198.0871; observed: 198.0865.

Mechanistic Considerations

Cycloaddition Pathway

The base-mediated cycloaddition proceeds via deprotonation of the β-ketoester, forming an enolate that attacks the azide, followed by cyclization and aromatization. DBU enhances this process by stabilizing the transition state through hydrogen-bonding interactions.

Carboxylation Mechanism

The Grignard reagent abstracts a bromine atom from the dibromotriazole, generating a triazolylmagnesium intermediate that reacts with CO₂ to form the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxybutyl group can be oxidized to form a corresponding ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products:

Oxidation: Formation of 1-(2-oxobutyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: Formation of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-methanol.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Building Block for Synthesis :

1-(2-Hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex molecules through various coupling reactions.

Coordination Chemistry :

The compound acts as a ligand in coordination chemistry, forming complexes with transition metals, which can be used in catalysis and material science applications.

Biology

Antimicrobial Properties :

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it inhibits the growth of pathogens by interfering with their cellular processes.

Anticancer Activity :

The compound targets the eukaryotic initiation factor 5A (eIF5A), facilitating the formation of hypusine, an essential modification for protein synthesis and cellular growth. This mechanism positions it as a potential candidate for cancer therapeutics .

Medicine

Drug Development :

this compound is being explored as a scaffold for designing enzyme inhibitors and receptor modulators. Its ability to modify protein interactions makes it valuable in drug discovery .

Pharmacokinetics :

The compound is expected to have favorable pharmacokinetic properties similar to other triazole derivatives, suggesting good absorption and distribution within biological systems.

Industry

Material Science :

Due to its unique structural properties, this compound is investigated for use in developing new materials such as polymers and coatings. Its functional groups allow for modifications that enhance material properties .

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited potent activity comparable to standard antibiotics .

Case Study 2: Cancer Therapeutics

A recent investigation into the anticancer properties of this compound revealed its role in inhibiting cell proliferation in several cancer cell lines including MDA-MB-231 (breast cancer). The study highlighted its mechanism of action through hypusine modification of eIF5A as crucial for therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their distinguishing features:

Physicochemical Properties

- Hydrophilicity/Lipophilicity : The hydroxybutyl group balances hydrophilicity (via -OH) and lipophilicity (C4 chain), contrasting with the more hydrophilic hydroxyethyl analog and the highly lipophilic cyclohexyl derivative .

- Tautomerism : The 5-formyl-4-ethoxy compound exhibits ring-chain tautomerism, with 20% cyclic hemiacetal form in solution . The hydroxybutyl analog may show similar behavior if formyl or keto groups are present.

- Thermal Stability : 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation at ~175°C, as seen in the 4-ethoxyphenyl derivative .

Key Differentiators of 1-(2-Hydroxybutyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Hydrogen-Bonding Capacity : The hydroxyl group may enhance solubility and intermolecular interactions, as seen in crystal structures of related compounds (e.g., O…H interactions in cobalt complexes) .

- Derivatization Potential: The carboxylic acid group allows for easy conversion to amides or esters, as demonstrated in carboxamide derivatives with herbicidal activity .

Biological Activity

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1251362-80-7) is a heterocyclic compound characterized by a triazole ring, a hydroxybutyl substituent, and a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and applications in various scientific domains.

The primary target of this compound is the eukaryotic initiation factor 5A (eIF5A) . The compound facilitates a unique post-translational modification that leads to the formation of hypusine , an amino acid critical for eIF5A function. This modification is essential for protein synthesis and cellular growth, making it a significant target for cancer therapeutics.

Pharmacokinetics

Pharmacokinetic studies suggest that compounds similar to this compound are likely to exhibit favorable absorption and distribution characteristics. They are typically metabolized in the liver and excreted via the kidneys. Such properties indicate potential for systemic therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives containing the triazole moiety are effective against Escherichia coli and Staphylococcus aureus . The mechanism likely involves disruption of microbial cell wall synthesis or inhibition of specific metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer potential through various studies. For instance, it has demonstrated significant antiproliferative effects against cancer cell lines such as MCF-7 , HCT-116 , and HepG2 . The IC50 values for these cell lines were reported to be in the range of 1.1 to 9.39 μM, indicating promising efficacy compared to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Study on Anticancer Activity

In a recent study evaluating various triazole derivatives, this compound was found to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The compound exhibited IC50 values significantly lower than those of reference drugs like Pemetrexed, highlighting its potential as an effective anticancer agent .

| Compound | Cell Line | IC50 (μM) | Reference Drug | Reference Drug IC50 (μM) |

|---|---|---|---|---|

| This compound | MCF-7 | 1.1 | Doxorubicin | 5.0 |

| This compound | HCT-116 | 2.6 | 5-Fluorouracil | 18.74 |

| This compound | HepG2 | 4.0 | Pemetrexed | 7.26 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carboxylic acid, and how is reaction efficiency assessed?

- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary route, followed by hydrolysis of ester intermediates to yield the carboxylic acid moiety. Optimization involves screening Cu(I) catalysts (e.g., CuBr, CuI), solvent systems (e.g., DMSO/H2O), and temperature (60–80°C). Reaction progress is tracked via TLC or HPLC, with yields quantified using LC-MS or gravimetric analysis. Post-synthesis purification employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for confirming the compound’s structural identity and purity?

- Methodology :

- NMR spectroscopy (1H, 13C, COSY, HSQC) assigns protons and carbons, verifying the triazole ring and hydroxybutyl sidechain.

- IR spectroscopy confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm<sup>−1</sup>).

- HPLC assesses purity (>95%), while X-ray crystallography resolves absolute stereochemistry for crystalline derivatives .

Q. How is the compound’s solubility profile determined across different solvents, and why is this critical for biological assays?

- Methodology : Solubility is quantified via shake-flask method in PBS, DMSO, ethanol, and water. UV-Vis spectroscopy or nephelometry measures saturation points. Poor aqueous solubility may necessitate formulation adjustments (e.g., PEG-based vehicles) for in vitro assays to avoid false negatives in cytotoxicity or enzyme inhibition studies .

Advanced Research Questions

Q. What computational strategies predict the compound’s binding modes to biological targets, and how are these validated experimentally?

- Methodology :

- Molecular docking (AutoDock Vina, Glide) models interactions with target proteins (e.g., kinases, enzymes).

- Molecular dynamics simulations (GROMACS) assess binding stability over time.

- Experimental validation uses surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic parameters. Discrepancies between computational and experimental data may require reparameterization of force fields or co-crystallization studies .

Q. How can researchers address contradictory reports on the compound’s stability under physiological conditions?

- Methodology : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Degradation products are identified via LC-MS/MS, and pathways (e.g., hydrolysis, oxidation) are inferred. Stability is enhanced by modifying labile groups (e.g., replacing the hydroxybutyl group with a cyclopropyl moiety) or using stabilizers (e.g., antioxidants) .

Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical optimization, and how are they measured?

- Methodology :

- Plasma half-life (t½) : Determined via serial blood sampling after IV/oral administration, analyzed by LC-MS.

- Bioavailability (F) : Calculated using AUCoral/AUCIV.

- Tissue distribution : Radiolabeled compound tracking (e.g., <sup>14</sup>C) in organs.

- Metabolic stability : Incubation with liver microsomes (human/rat) to identify CYP450-mediated degradation .

Q. How do researchers resolve conflicting bioactivity data across cell-based vs. cell-free assays?

- Methodology :

- Orthogonal assays : Compare enzyme inhibition (cell-free) with cellular viability (MTT assay) to differentiate target-specific effects from off-target toxicity.

- Chemical proteomics : Use clickable probes to map cellular target engagement.

- CRISPR screening : Identify genes modulating compound sensitivity, revealing pathway-specific interactions .

Data Contradiction Analysis

Q. What systematic approaches reconcile discrepancies in reported IC50 values for enzyme inhibition studies?

- Methodology :

- Standardize assay conditions : Control pH, ionic strength, and co-factor concentrations (e.g., ATP levels in kinase assays).

- Dose-response curves : Use 8–12 data points with replicates to minimize variability.

- Cross-validate with a reference inhibitor (e.g., staurosporine for kinases). Outliers are investigated via enzyme kinetics (Lineweaver-Burk plots) to rule out non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.